molecular formula C8H16O5S2 B1584304 D-Glucose ethylenedithioacetal CAS No. 3650-65-5

D-Glucose ethylenedithioacetal

Cat. No.: B1584304
CAS No.: 3650-65-5
M. Wt: 256.3 g/mol
InChI Key: LOVIILREBFKRIA-MVIOUDGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose ethylenedithioacetal typically involves the reaction of D-glucose with ethane-1,2-dithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, protecting the aldehyde group of D-glucose .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors where D-glucose and ethane-1,2-dithiol are reacted under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of D-Glucose ethylenedithioacetal primarily involves its role as a protecting group. By forming a stable cyclic acetal, it prevents the aldehyde group of D-glucose from participating in unwanted side reactions. This stability is crucial in multi-step synthetic processes where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Uniqueness: D-Glucose ethylenedithioacetal is unique due to its cyclic acetal structure, which provides robust protection to the aldehyde group. This makes it particularly valuable in synthetic organic chemistry where selective protection of functional groups is essential .

Properties

IUPAC Name

(1R,2S,3R,4R)-1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S2/c9-3-4(10)5(11)6(12)7(13)8-14-1-2-15-8/h4-13H,1-3H2/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVIILREBFKRIA-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(S1)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250945
Record name D-Glucose, cyclic 1,2-ethanediyl dithioacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-65-5
Record name D-Glucose, cyclic 1,2-ethanediyl dithioacetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3650-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucose cyclic ethylene dithioacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, cyclic 1,2-ethanediyl dithioacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glucose cyclic ethylene dithioacetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-GLUCOSE CYCLIC ETHYLENE DITHIOACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EB466KY92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.